molecular formula C27H22FN3O3 B2980223 3-(4-ethoxyphenyl)-5-(4-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline CAS No. 872198-39-5

3-(4-ethoxyphenyl)-5-(4-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline

Cat. No. B2980223
CAS RN: 872198-39-5
M. Wt: 455.489
InChI Key: MCEDRXVODBVVGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-(4-ethoxyphenyl)-5-(4-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline” is a derivative of [1,4]dioxino[2,3-f]quinazoline . It is designed and synthesized as part of a series of compounds that act as reversible and non-covalent dual inhibitors of c-Met and VEGFR-2 . These targets are important for cancer therapies .


Synthesis Analysis

The synthesis of this compound involves the design of a series of [1,4]dioxino[2,3-f]quinazoline derivatives . The enzyme assay demonstrated that most target compounds had inhibition potency on both c-Met and VEGFR-2 with IC values in the nanomolar range .

Scientific Research Applications

Fluorescent Probes for Biological Systems

Quinoline derivatives, including those related to the specified compound, are known for their efficient fluorescence. They are extensively used in biochemistry and medicine to study various biological systems due to their capability as DNA fluorophores. The research aims to find new compounds that are more sensitive and selective for these applications, highlighting the ongoing search for innovative fluorescent molecules (Aleksanyan & Hambardzumyan, 2013).

Antimicrobial and Antitubercular Agents

Some quinoline derivatives have shown significant antimycobacterial activity against Mycobacterium tuberculosis, making them potential candidates for treating tuberculosis. The synthesis of novel hexahydro-2H-pyrano[3,2-c]quinoline analogues derived from various compounds demonstrates this potential, with several analogues exhibiting high activity against M. tuberculosis in vitro (Kantevari et al., 2011).

Synthesis of Novel Heterocyclic Compounds

The synthesis of novel pyrazolo[4,3-c]quinoline derivatives showcases the chemical versatility and potential applications of these compounds in creating new molecules with possible pharmacological activities. These derivatives serve as potential ligands for various receptors, highlighting their importance in the development of new therapeutic agents (Kasiotis et al., 2006).

Mechanism of Action

The compound acts as a dual inhibitor of c-Met and VEGFR-2 . These are important targets for cancer therapies . The compound has shown significant anti-tumor activity in vivo on a hepatocellular carcinoma (MHCC97H cells) xenograft mouse model .

properties

IUPAC Name

14-(4-ethoxyphenyl)-17-[(4-fluorophenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13,15-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22FN3O3/c1-2-32-20-9-5-18(6-10-20)26-22-16-31(15-17-3-7-19(28)8-4-17)23-14-25-24(33-11-12-34-25)13-21(23)27(22)30-29-26/h3-10,13-14,16H,2,11-12,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCEDRXVODBVVGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC5=C(C=C43)OCCO5)CC6=CC=C(C=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-ethoxyphenyl)-5-(4-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline

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